molecular formula C20H26N2O3 B2577053 3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide CAS No. 851406-14-9

3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide

Cat. No. B2577053
CAS RN: 851406-14-9
M. Wt: 342.439
InChI Key: ZOMBNOLWENGWPD-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide, also known as CP-544326, is a small molecule drug that has been studied for its potential therapeutic applications. It is a selective antagonist of the neurokinin-1 (NK1) receptor, which is involved in the regulation of pain, inflammation, and mood.

Scientific Research Applications

Synthesis and Structural Analysis

Quinoline derivatives, such as those synthesized in studies on azabenzocycloheptenones and tetrahydroquinolin-4-ones, showcase the versatility of quinoline compounds in organic synthesis. For instance, the Dieckmann cyclisation technique has been employed to create methyl 1,2,3,4-tetrahydro-4-oxoquinoline-3-carboxylate, demonstrating a method for constructing complex cyclic structures from simpler precursors (Proctor, Ross, & Tapia, 1972). Similarly, research on the synthesis, crystal structure, and biological activity of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide underscores the potential of quinoline derivatives in medicinal chemistry, highlighting their antimycobacterial properties (Bai et al., 2012).

Biological Activities

The study of quinoline derivatives extends into biological activities, with several compounds exhibiting antimicrobial, antileukemic, and antibacterial properties. For example, research on the synthesis and antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates reveals significant inhibition of bacterial and fungal growth, suggesting the potential of quinoline derivatives in developing new antimicrobial agents (Ahmed et al., 2006). Additionally, compounds like cilostamide, synthesized from quinolinone derivatives, have been identified as selective inhibitors of the phosphodiesterases (PDE3) enzyme, indicating their importance in therapeutic applications (Seyedi, Sadeghian, & Arghiani, 2008).

Chemical Reactions and Methodologies

The exploration of chemical reactions and methodologies involving quinoline derivatives also contributes to the understanding of their scientific applications. Studies on the cyclization of ethyl cyanoacetate with salicylaldehyde or 3-methoxysalicylaldehyde highlight the synthetic versatility of quinoline derivatives in creating various substituted benz[f]isoquinolines (Sakurai, Midorikawa, & Hashimoto, 1970). Furthermore, research into palladium-assisted organic reactions presents a novel approach to isoquinoline ring synthesis, illustrating the utility of these compounds in complex organic syntheses (Barr, Dyke, & Quessy, 1983).

properties

IUPAC Name

3-cyclopentyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-25-17-8-7-15-12-16(20(24)22-18(15)13-17)10-11-21-19(23)9-6-14-4-2-3-5-14/h7-8,12-14H,2-6,9-11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMBNOLWENGWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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